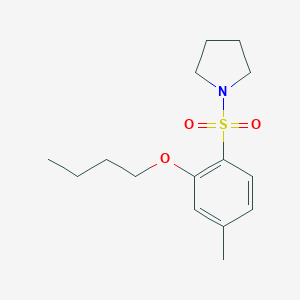
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPB belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the brain. This inhibition has been shown to have potential therapeutic effects in the treatment of epilepsy, migraine, and other neurological disorders.
In cancer biology, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and leukemia. This inhibition is thought to be due to the ability of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide to interfere with the function of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is thought to be related to its ability to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in cells, and its inhibition can lead to changes in pH that can affect cellular processes such as proliferation, apoptosis, and migration. 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase, and its inhibition of this enzyme is thought to underlie many of its biological effects.
Biochemical and Physiological Effects
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, changes in pH, and inhibition of cancer cell proliferation. In addition, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy and migraine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is its potent inhibition of carbonic anhydrase activity, which makes it a useful tool for studying the role of this enzyme in various cellular processes. In addition, the synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is relatively straightforward, and the compound can be obtained in high yields and purity.
One limitation of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood, which may limit its use in some areas of research.
Direcciones Futuras
There are several future directions for research on 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide, including further studies of its mechanism of action, its potential therapeutic effects in neurological disorders and cancer, and its use as a tool for studying carbonic anhydrase activity. In addition, the development of new analogs of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide may lead to the discovery of compounds with even greater potency and selectivity for carbonic anhydrase inhibition.
Métodos De Síntesis
The synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-bromo-3-nitrobenzenesulfonyl chloride with pentyloxyamine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 3-pyridinecarboxaldehyde to yield 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide. The synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been described in detail in several research articles, and the compound can be obtained in high yields and purity.
Propiedades
Nombre del producto |
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H21BrN2O3S |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
4-bromo-3-pentoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21BrN2O3S/c1-2-3-4-10-23-17-11-15(7-8-16(17)18)24(21,22)20-13-14-6-5-9-19-12-14/h5-9,11-12,20H,2-4,10,13H2,1H3 |
Clave InChI |
DLMOHHKUZYFJCV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
SMILES canónico |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















